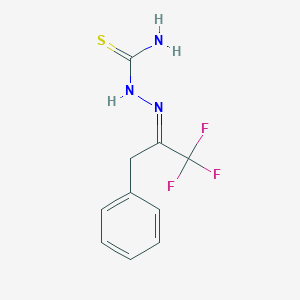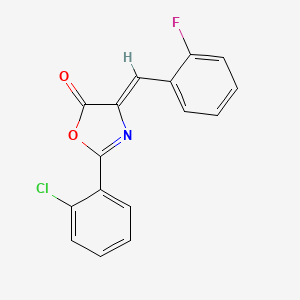![molecular formula C12H13N5OS B5852721 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole-based compound that exhibits promising properties for research purposes.
作用機序
The mechanism of action of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline is not fully understood. However, it has been proposed that the compound exerts its anti-cancer and anti-inflammatory activities by inhibiting the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. The compound has also been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to exhibit low toxicity towards normal cells.
実験室実験の利点と制限
One of the advantages of using 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline in lab experiments is its potential for anti-cancer and anti-inflammatory research. It has also been used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of the compound and its effects on different cell types. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, research can be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline is a tetrazole-based compound that exhibits promising properties for scientific research. It has potential applications in various fields such as anti-cancer, anti-inflammatory, and anti-microbial research. The compound has shown to inhibit the NF-κB signaling pathway and the activity of metalloproteinases, which are involved in various cellular processes. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
合成法
The synthesis of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline involves the reaction of 1-methylindole-2-carboxylic acid with thionyl chloride to form 1-methylindole-2-thionyl chloride. This intermediate is then reacted with sodium azide to produce 1-methyl-1H-tetrazol-5-ylthioacetylindole. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学的研究の応用
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used as a fluorescent probe for the detection of metal ions. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-16-12(13-14-15-16)19-8-11(18)17-7-6-9-4-2-3-5-10(9)17/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWPPWPIHPZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)
![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)
![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)

![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)

![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)
